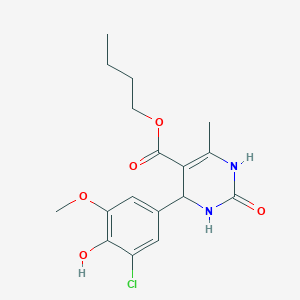![molecular formula C21H22N4O2S B5202732 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)
2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent for B-cell malignancies is currently being evaluated in clinical trials.
Mecanismo De Acción
2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide binds to the active site of BTK and inhibits its kinase activity. This leads to the suppression of downstream signaling pathways, such as the NF-κB and MAPK pathways, which are essential for the survival and proliferation of B-cells. 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide also induces apoptosis (programmed cell death) in B-cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to modulate the immune system in preclinical models. Specifically, 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been found to enhance the activity of natural killer (NK) cells and T-cells, which are important components of the anti-tumor immune response. 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are implicated in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its specificity for BTK, which minimizes off-target effects and toxicity. 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide may have limitations in certain contexts, such as in the treatment of B-cell malignancies with mutations in the BTK gene. In these cases, alternative therapeutic strategies may be needed.
Direcciones Futuras
Several potential future directions for 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide research can be identified. One area of interest is the evaluation of 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the investigation of 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where BTK has been implicated in the pathogenesis. Finally, the development of 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be pursued.
Métodos De Síntesis
The synthesis of 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2-methyl-N-(4-piperidinyl)benzamide with 1-(2-thienylcarbonyl)-1H-pyrazole-4-carboxylic acid, followed by a series of purification and isolation steps. The final product is obtained as a white solid with a purity of >99%.
Aplicaciones Científicas De Investigación
2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown potent inhibition of BTK activity, resulting in the suppression of BCR signaling and downstream pathways. 2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Propiedades
IUPAC Name |
2-methyl-N-[2-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-5-2-3-6-17(15)20(26)23-19-8-11-22-25(19)16-9-12-24(13-10-16)21(27)18-7-4-14-28-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPVWIBNABRRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)

![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)